Cas no 76571-91-0 (2-Chrysenol,7-chlorooctadecahydro-4a,6a,8-trimethyl-,(2R,4aS,4bS,6aS,7S,8R,10aS,10bR,12aR)-)

76571-91-0 structure
Nome del prodotto:2-Chrysenol,7-chlorooctadecahydro-4a,6a,8-trimethyl-,(2R,4aS,4bS,6aS,7S,8R,10aS,10bR,12aR)-
2-Chrysenol,7-chlorooctadecahydro-4a,6a,8-trimethyl-,(2R,4aS,4bS,6aS,7S,8R,10aS,10bR,12aR)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Chrysenol,7-chlorooctadecahydro-4a,6a,8-trimethyl-,(2R,4aS,4bS,6aS,7S,8R,10aS,10bR,12aR)-
- 17-methyl-17a-chloro-D-homoandrostan-3-ol
- 7-Chloro-4a,6a,8-trimethyloctadecahydrochrysen-2-ol
- 76571-91-0
- 17-Mchao
- D-Homoandrostan-3-ol, 17a-chloro-17-methyl-, (3alpha,5beta,17alpha,17abeta)-
- DTXSID10997912
- 17alpha-Methyl-17abeta-chloro-D-homo-5beta-androstan-3alpha-ol
-
- Inchi: InChI=1S/C21H35ClO/c1-13-4-7-17-16-6-5-14-12-15(23)8-10-20(14,2)18(16)9-11-21(17,3)19(13)22/h13-19,23H,4-12H2,1-3H3/t13-,14-,15-,16+,17+,18+,19+,20+,21+/m1/s1
- Chiave InChI: UMWMKSFDTADRMB-YAWPOEEYSA-N
- Sorrisi: CC1CCC2C3CCC4CC(CCC4(C3CCC2(C1Cl)C)C)O
Proprietà calcolate
- Massa esatta: 338.238
- Massa monoisotopica: 338.238
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 23
- Conta legami ruotabili: 0
- Complessità: 465
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 9
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 20.2Ų
- XLogP3: 6.4
Proprietà sperimentali
- Densità: 1.08
- Punto di ebollizione: 435.5°C at 760 mmHg
- Punto di infiammabilità: 217.2°C
- Indice di rifrazione: 1.535
2-Chrysenol,7-chlorooctadecahydro-4a,6a,8-trimethyl-,(2R,4aS,4bS,6aS,7S,8R,10aS,10bR,12aR)- Letteratura correlata
-
Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
-
Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
76571-91-0 (2-Chrysenol,7-chlorooctadecahydro-4a,6a,8-trimethyl-,(2R,4aS,4bS,6aS,7S,8R,10aS,10bR,12aR)-) Prodotti correlati
- 1697084-99-3(7-cyclopropyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)
- 7696-52-8(1H-Pyrrole, 3-(1-methylethyl)-)
- 2225155-36-0(3-Methoxy-5-(thiazol-5-yl)phenylboronic acid)
- 2172014-68-3(1-(4-methoxybutyl)-5-propyl-1H-1,2,3-triazole-4-carbothioamide)
- 1805459-93-1(2-Bromomethyl-6-cyano-3-mercaptobenzoic acid)
- 332013-52-2(2-methyl-4-(pyridin-3-yloxy)aniline)
- 1800015-70-6((2S,3R)-5-bromo-3-(3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran)
- 2680758-95-4(benzyl 1-(4-bromophenyl)-3-azabicyclo3.1.0hexane-3-carboxylate)
- 1021031-32-2(2-[1,3-dimethyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid)
- 1448029-41-1(N-4-({2-hydroxy-2-4-(trifluoromethyl)phenylethyl}sulfamoyl)-3-methylphenylacetamide)
Fornitori consigliati
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
